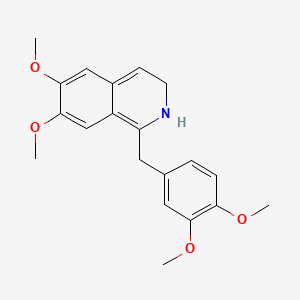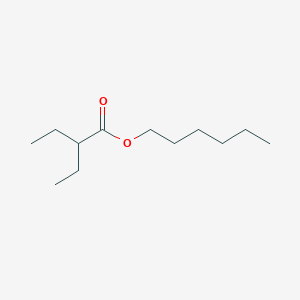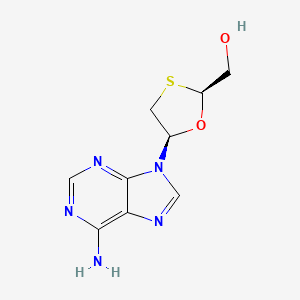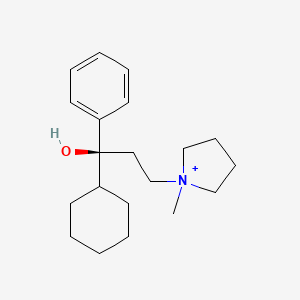
Tricyclamol, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclamol, (S)- is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. Tricyclamol, (S)- has been used for its ability to inhibit the spasmogenic effects of various agents such as acetylcholine, carbachol, pilocarpine, and barium chloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclamol, (S)- involves the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with methyl iodide to form the quaternary ammonium compound. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of Tricyclamol, (S)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclamol, (S)- undergoes various types of chemical reactions, including:
Oxidation: Tricyclamol, (S)- can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Tricyclamol, (S)- to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the quaternary ammonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of Tricyclamol, (S)-
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tricyclamol, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Investigated for its effects on smooth muscle and its potential use in controlling muscle spasms.
Medicine: Explored for its potential in treating conditions like peptic ulcers and Parkinson’s disease due to its spasmolytic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
Tricyclamol, (S)- exerts its effects by inhibiting the spasmogenic effects of agents like acetylcholine. It blocks the superior cervical ganglion and reduces the motility of the stomach and duodenum. This action is believed to be due to its ability to interfere with the signaling pathways involved in muscle contraction, particularly those mediated by acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procyclidine: Another anticholinergic agent with similar spasmolytic properties.
Atropine: A well-known anticholinergic compound used for similar purposes.
Hyoscyamine: Another compound with spasmolytic action but less potent than Tricyclamol, (S)-
Uniqueness
Tricyclamol, (S)- is unique in its high potency and effectiveness in reducing smooth muscle spasms compared to other similar compounds. Its ability to inhibit the spasmogenic effects of multiple agents makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
779262-59-8 |
|---|---|
Molekularformel |
C20H32NO+ |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m1/s1 |
InChI-Schlüssel |
FRBBPWXCRBHYJQ-HXUWFJFHSA-N |
Isomerische SMILES |
C[N+]1(CCCC1)CC[C@](C2CCCCC2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






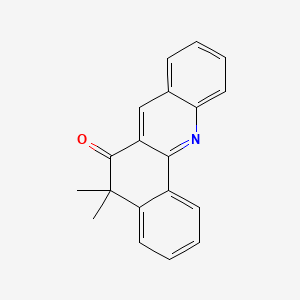
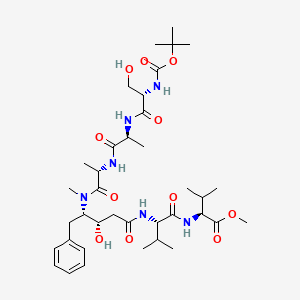

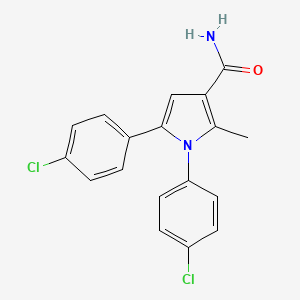
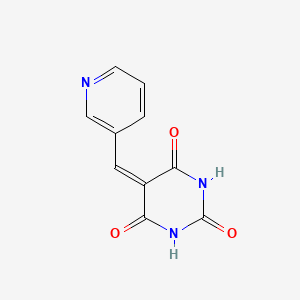
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)

